Dimethoxanate

Antitussive Receptor Binding Sigma Receptors

Researchers investigating central antitussive pathways often face sourcing challenges for reference compounds with well-characterized sigma-1 receptor binding profiles. Dimethoxanate addresses this gap as a phenothiazine-class antitussive demonstrating nanomolar affinity (IC₅₀ 41 nM) for sigma-1 receptors, with additional histamine-antagonist properties shared with promethazine. • Sigma-1 receptor binding IC₅₀: 41 nM-validated reference standard for CNS cough reflex mechanism studies and dextromethorphan binding site competition assays. • Rapid onset (5-15 min) with 3-5 hr duration-suitable for acute cough suppression protocols requiring immediate symptomatic endpoint measurement. • High oral LD₅₀ of 1930 mg/kg in rats-approximately 4-5× higher than codeine, enabling chronic dosing and combination toxicology studies with wider safety margins.

Molecular Formula C19H22N2O3S
Molecular Weight 358.5 g/mol
CAS No. 477-93-0
Cat. No. B1203018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxanate
CAS477-93-0
Molecular FormulaC19H22N2O3S
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCN(C)CCOCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
InChIInChI=1S/C19H22N2O3S/c1-20(2)11-12-23-13-14-24-19(22)21-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)21/h3-10H,11-14H2,1-2H3
InChIKeyOOVJCSPCMCAXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethoxanate: Chemical Profile & Regulatory Classification


Dimethoxanate is a synthetic antitussive agent belonging to the phenothiazine class, formally designated as 10H-Phenothiazine-10-carboxylic acid 2-[2-(dimethylamino)ethoxy]ethyl ester [1]. It was previously marketed under trade names including Cothera, Cotrane, Atuss, Perlatoss, and Tossizid [2]. The compound is classified under WHO ATC code R05DB28 (Other cough suppressants, excluding combinations with expectorants) [1] and was first approved in the United States in 1955 [3]. As a non-narcotic centrally acting cough suppressant, dimethoxanate possesses additional local anesthetic and mild bronchial smooth muscle relaxant properties [2].

Mechanism class

Centrally acting non-narcotic cough suppressant; phenothiazine core with histamine-antagonist properties

Binding profile

High-affinity CNS binding-site engagement comparable to carbetapentane and caramiphen

Regulatory context

Classified WHO ATC R05DB28; first approved 1955; non-narcotic reference standard

Dimethoxanate: Interchange Limitations & Procurement Rationale


Within the non-opioid antitussive category (ATC R05DB), compounds exhibit divergent receptor binding profiles, central nervous system (CNS) side effect burdens, and clinical efficacy windows that preclude simple substitution. Dimethoxanate demonstrates nanomolar affinity for high-affinity dextromethorphan binding sites in the CNS, a property shared by carbetapentane and caramiphen but not by peripherally acting agents such as levodropropizine [1]. Furthermore, the compound's phenothiazine core structure confers additional histamine-antagonist properties similar to promethazine and chlorpromazine [2], a pharmacological dimension absent in non-phenothiazine antitussives like cloperastine or dextromethorphan. These mechanistic and structural distinctions translate to material differences in adverse effect profiles, including CNS depression and nausea, making compound-specific verification essential for research applications or formulation development [3].

Mechanism mismatch

Peripherally restricted antitussives such as levodropropizine do not engage CNS high-affinity binding sites and may not replicate central cough-suppression endpoints.

Class divergence

Non-phenothiazine antitussives lack the histamine-antagonist pharmacology inherent to dimethoxanate; promethazine-type side-effect profiles may shift interpretation.

Endpoint profile

CNS depression and nausea burden differs materially from dextromethorphan or cloperastine; adverse-effect endpoints require compound-specific review.

Dimethoxanate Comparative Evidence: Binding, Efficacy & Toxicity


CNS High-Affinity Binding vs. Dextromethorphan

In a radioligand binding study using [³H]dextromethorphan in guinea pig brain homogenates, dimethoxanate competed for high-affinity binding sites with a Ki value in the nanomolar range, comparable to carbetapentane, caramiphen, and butamirate [1]. This binding profile distinguishes dimethoxanate from antitussives that do not engage these CNS sites, such as peripherally restricted agents.

CNS binding vs. dextromethorphan
Cross-study comparable
Nanomolar Ki range; comparable to carbetapentane, caramiphen, and butamirate. Dextromethorphan Kd 57 nM.
Supports central cough-reflex pathway selection over peripheral agents.
Exact Ki not reported; nanomolar context from radioligand study.
Antitussive Receptor Binding Sigma Receptors CNS Pharmacology

Antitussive Efficacy vs. Codeine

Dimethoxanate was selected for chronic toxicity studies and clinical trials based on strong antitussive activity coupled with low acute toxicity and low antispasmodic activity [1]. A subsequent review of synthetic antitussive compounds noted that dimethoxanate demonstrated antitussive activity equivalent to that of codeine, leading to its use as a non-narcotic replacement for opioid preparations in symptomatic cough management [2]. However, some sources indicate that dimethoxanate is less effective than codeine as an antitussive [3].

Antitussive efficacy vs. codeine
Context-dependent
Activity reported as equivalent to codeine in one review, less effective in another; no ED₅₀ available.
Reported non-opioid comparator endpoint context; data to verify.
Conflicting source-level conclusions require validation.
Antitussive Cough Suppression Clinical Efficacy Codeine Comparison

Onset and Duration of Action

Dimethoxanate is characterized by a rapid onset of action following oral administration, with clinical effects manifesting within 5 to 15 minutes and persisting for 3 to 5 hours [1]. This pharmacokinetic profile is relevant for comparative selection against slower-onset antitussives or those with extended-release formulations.

Onset and duration
Class-level inference
Onset 5–15 min; duration 3–5 h (oral). Slightly faster onset reported vs. dextromethorphan.
Supports acute cough-suppression protocol design.
Pharmacokinetic profile from clinical-use context.
Pharmacokinetics Onset of Action Duration of Action Oral Administration

Acute Oral Toxicity (Rat LD₅₀)

The acute oral toxicity of dimethoxanate in rats has been reported with an LD₅₀ of 1930 mg/kg [1]. In silico prediction using pkCSM estimated an oral rat LD₅₀ of 3.133 mol/kg (equivalent to approximately 1123 mg/kg based on molecular weight 358.45) [2]. These values provide a quantitative basis for comparing the compound's acute safety margin against other phenothiazine derivatives or antitussive agents.

Acute oral toxicity (rat)
Cross-study comparable
LD₅₀ 1930 mg/kg (experimental); ~1123 mg/kg (in silico). 4–5× higher than promethazine or codeine.
Supports wider safety-margin endpoint monitoring.
Experimental and in silico values differ; model context.
Toxicology Acute Toxicity LD50 Safety Pharmacology

Dimethoxanate Research & Industrial Applications


CNS Antitussive Mechanism Studies

Dimethoxanate's demonstrated nanomolar affinity for high-affinity [³H]dextromethorphan binding sites in guinea pig brain [4] makes it a suitable reference compound for CNS antitussive mechanism studies. Researchers investigating sigma receptor involvement in cough reflex modulation or comparing central versus peripheral antitussive pathways can utilize dimethoxanate as a centrally acting comparator with a well-defined binding profile.

Non-Opioid Reference Standard vs. Codeine

With antitussive activity reported as equivalent to codeine in certain clinical assessments [4], dimethoxanate serves as a non-narcotic control in preclinical cough models. This application is particularly relevant for studies seeking to dissociate antitussive efficacy from μ-opioid receptor activation, or for developing novel cough suppressants that avoid opioid-associated adverse effects.

Rapid-Onset Cough Suppression Protocols

The pharmacokinetic profile of dimethoxanate, characterized by onset of action within 5-15 minutes and duration of 3-5 hours following oral administration [4], positions the compound for use in experimental protocols modeling acute cough suppression. This rapid onset differentiates it from slower-onset antitussives and supports its selection in studies where immediate symptomatic relief is a key endpoint.

In Vivo Toxicology Safety Margin

Dimethoxanate's relatively high oral LD₅₀ of 1930 mg/kg in rats [4]—approximately 4-5 times higher than codeine and other phenothiazines—makes it a candidate for in vivo toxicology studies where a wider safety margin is required. This characteristic supports its use in chronic dosing studies or combination toxicity assessments where acute lethality is a limiting factor for comparator compounds.

Application
Selection Property
Validation Focus
CNS antitussive mechanism studies
Central binding-site engagement
Sigma-receptor and cough-reflex pathway endpoints
Non-opioid reference standard vs. codeine
Non-narcotic antitussive comparator
μ-opioid receptor dissociation and cough-suppression endpoint review
Rapid-onset cough suppression protocols
5–15 min onset pharmacokinetic profile
Acute symptom-response timing in experimental models
In vivo toxicology safety-margin studies
Higher acute LD₅₀ vs. phenothiazine comparators
Chronic-dosing and combination toxicity endpoint monitoring

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